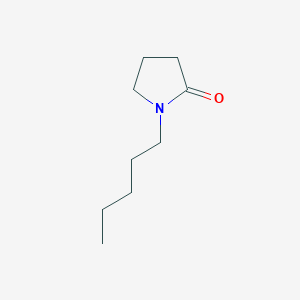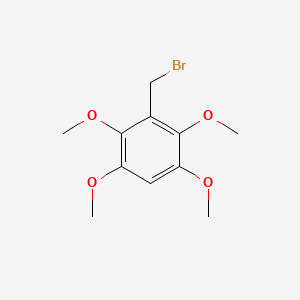
3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene
Vue d'ensemble
Description
3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a chemical compound with the molecular formula C15H11Br . It belongs to the class of aryl bromides and contains four methoxy (–OCH3) groups attached to the benzene ring. The bromomethyl group (–CH2Br) is substituted at one of the ring positions. This compound is of interest due to its potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene involves several methods. One common approach is the bromination of 1,2,4,5-tetramethoxybenzene using a brominating agent such as N-bromosuccinimide (NBS) . The reaction typically occurs under mild conditions and yields the desired product. Researchers have also explored alternative routes, including electrophilic aromatic substitution and metal-catalyzed bromination .
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene consists of a central benzene ring with four methoxy groups and a bromomethyl substituent. The bromine atom is directly bonded to the benzene ring carbon, resulting in a bromoalkylated benzene . The compound’s three-dimensional arrangement influences its reactivity and physical properties.
Chemical Reactions Analysis
- Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.
- Cross-Coupling Reactions : Researchers have explored coupling reactions with other aryl or heteroaryl compounds to create more complex structures.
- Reductive Transformations : Reduction of the bromomethyl group can yield the corresponding methyl group, expanding its synthetic utility.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature.
- Solubility : It dissolves in organic solvents like dichloromethane, acetone, and ethyl acetate.
- Stability : It is stable under ambient conditions but may decompose upon exposure to strong bases or elevated temperatures.
Applications De Recherche Scientifique
Polymer Synthesis
The compound has been explored in polymer synthesis. For instance, Uhrich et al. (1992) demonstrated its use in the self-condensation process to produce hyperbranched polyethers with high molecular weights, indicating its potential in creating novel polymer structures with unique properties (Uhrich et al., 1992).
Crystal Structure Analysis
In crystallography, the compound and its derivatives have been utilized to analyze crystal structures. Szlachcic et al. (2007) studied the solvates of a similar compound, revealing insights into crystal structure formation and potential applications in materials science (Szlachcic et al., 2007).
Li-ion Batteries
Pirnat et al. (2013) explored analogues of 1,2,4,5-tetramethoxybenzene in Li-ion batteries, demonstrating its application in improving battery performance, particularly in overcharge prevention, indicating its potential in enhancing battery safety and efficiency (Pirnat et al., 2013).
Polymer Solar Cells
Jin et al. (2016) used a derivative of the compound as an electron acceptor in polymer solar cells, demonstrating improved photovoltaic performance. This suggests its potential in developing more efficient renewable energy technologies (Jin et al., 2016).
Synthesis of Macrocycles
Singh and Kumar (2007) utilized derivatives of the compound in synthesizing thia-aza macrocycles, which showed potential in metal ion extraction and fluorescence behavior, indicating applications in sensing and extraction technologies (Singh & Kumar, 2007).
Safety And Hazards
- Toxicity : As with any brominated compound, 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene should be handled with care due to its potential toxicity.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Orientations Futures
- Functional Materials : Explore its use as a precursor for designing novel materials with tailored properties.
- Medicinal Chemistry : Investigate its potential as a scaffold for drug development.
- Green Synthesis : Develop greener synthetic routes to minimize environmental impact.
Propriétés
IUPAC Name |
3-(bromomethyl)-1,2,4,5-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGNVPUXDUQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441195 | |
| Record name | 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene | |
CAS RN |
86489-89-6 | |
| Record name | 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
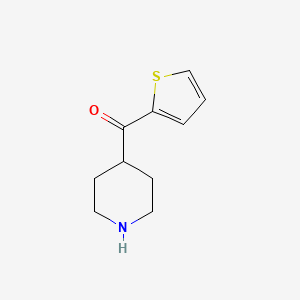
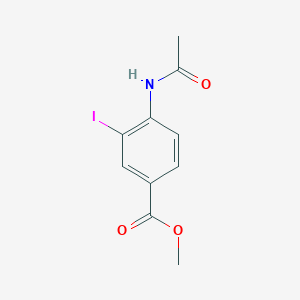

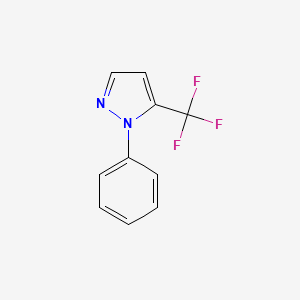
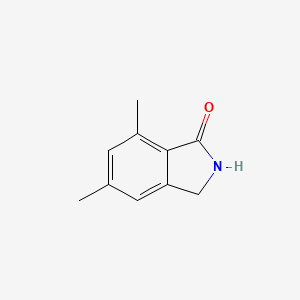

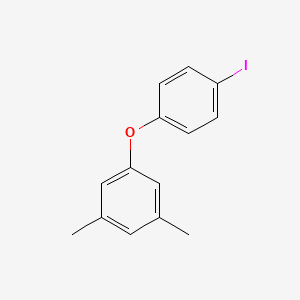
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
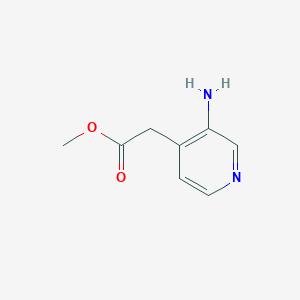
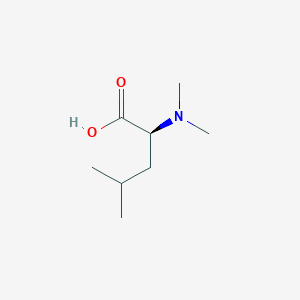
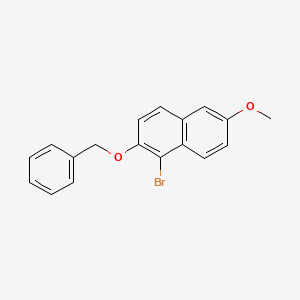
![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)
